2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one
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Overview
Description
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimalarial agent. The compound’s structure features a pyrimidoquinoline core with amino and chloro substituents, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of a pyrimidine ring, followed by chlorination and subsequent amination to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glutathione reductase in Plasmodium falciparum, disrupting the parasite’s redox balance and leading to its death . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Quinoline derivatives: Other compounds in this class also exhibit antimalarial activity.
Uniqueness
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one stands out due to its specific structural features, such as the presence of both amino and chloro groups, which contribute to its unique binding properties and biological activity. Its ability to inhibit glutathione reductase with high specificity makes it a promising candidate for further development as an antimalarial agent .
Properties
CAS No. |
830347-30-3 |
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Molecular Formula |
C11H8ClN5O |
Molecular Weight |
261.67 g/mol |
IUPAC Name |
2,4-diamino-8-chloro-10H-pyrimido[4,5-b]quinolin-5-one |
InChI |
InChI=1S/C11H8ClN5O/c12-4-1-2-5-6(3-4)15-10-7(8(5)18)9(13)16-11(14)17-10/h1-3H,(H5,13,14,15,16,17,18) |
InChI Key |
VFYAFSLKZLFMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=NC(=NC(=C3C2=O)N)N |
Origin of Product |
United States |
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